molecular formula C20H16BrF3N6O B334146 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B334146
M. Wt: 493.3 g/mol
InChI Key: QNKZNCBEUNCRNR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrF3N6O and its molecular weight is 493.3 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C20H16BrF3N6O
  • Molecular Weight : 493.29 g/mol
  • CAS Number : 333763-97-6

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies, focusing on its antimicrobial and antitumor properties.

Antimicrobial Activity

A study conducted on a series of pyrazolo derivatives, including the compound , demonstrated significant antimicrobial properties against various bacterial and fungal strains. The results indicated that many of these compounds exhibited potent antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating infectious diseases .

Antitumor Activity

In vitro cytotoxicity tests have been performed against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound showed promising results with moderate to good anticancer activity:

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
MCF-718.527.45
HCT-1168.645.49
HepG220.267.45

These results indicate that the compound has comparable efficacy to doxorubicin, a standard chemotherapeutic agent, particularly against colon cancer cells .

The mechanism through which this compound exerts its biological effects is believed to be linked to its ability to inhibit specific kinases involved in cell proliferation and survival. Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of casein kinase 2 (CK2), an enzyme implicated in various cancers due to its role in promoting cell growth and survival .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins such as CDK2 (cyclin-dependent kinase 2). These studies revealed favorable binding affinities, supporting the hypothesis that the compound may inhibit key regulatory pathways in cancer cells .

Case Studies

Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy:

  • Study on Anticancer Activity : A series of synthesized pyrazolo derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study found that derivatives with specific substitutions exhibited enhanced anticancer activity compared to others, indicating structure-activity relationships that could guide future drug design efforts .
  • Inhibition of CK2 : A study focused on the selective inhibition of CK2 by pyrazolo derivatives showed that certain compounds had IC50 values in the nanomolar range, making them potent candidates for further development as anticancer agents .

Properties

Molecular Formula

C20H16BrF3N6O

Molecular Weight

493.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H16BrF3N6O/c21-14-4-2-13(3-5-14)16-10-17(20(22,23)24)30-18(28-16)15(11-27-30)19(31)26-6-1-8-29-9-7-25-12-29/h2-5,7,9-12H,1,6,8H2,(H,26,31)

InChI Key

QNKZNCBEUNCRNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br

Origin of Product

United States

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